molecular formula C9H12N2O3 B1443372 Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate CAS No. 1093114-85-2

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Cat. No. B1443372
M. Wt: 196.2 g/mol
InChI Key: LJDFNSHOMHTHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound . Imidazole derivatives have been widely studied due to their presence in many important biological molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives can be synthesized from aminonitriles . The synthesis often involves cyclization, a process that forms a ring of atoms in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, they can act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives generally have moderate polarity and can participate in hydrogen bonding .

Scientific Research Applications

1. Effects on Fruits and Vegetables

Research has shown that similar compounds, particularly 1-methylcyclopropene (1-MCP), significantly influence the ripening and senescence of fruits and vegetables. It's been used as a commercial technology to maintain product quality by inhibiting the ethylene perception, which plays a critical role in the ripening process. Studies have outlined the varied responses of different fruits (like apple, avocado, banana, etc.) to 1-MCP, indicating its potential benefits and limitations for commercialization in the food industry (Watkins, 2006).

2. Impact on Postharvest Quality of Non-Climacteric Fruit Crops

Further investigations have been carried out on the effects of 1-MCP (SmartFresh™) on postharvest quality of non-climacteric fruit crops. Findings suggest that 1-MCP inhibits senescence processes, development of physiological disorders, and degreening or color change in various non-climacteric fruits such as grape, cherry, pomegranate, etc. This highlights the potential commercial application of 1-MCP in retaining color, reducing physiological disorders, and delaying senescence processes in certain fruits (Li et al., 2016).

3. Electrochemical Surface Finishing and Energy Storage Technology

Research has also delved into the area of electrochemical technology with room-temperature ionic liquids (RTILs) like AlCl3–1-ethyl-3-methylimidazolium chloride. The literature suggests a steady increase in research due to the ease of handling haloaluminate RTILs and their mixtures with other solvents and materials. Applications have been categorized into electroplating and energy storage, demonstrating new insights and findings through state-of-the-art technologies (Tsuda, Stafford, & Hussey, 2017).

4. Antioxidant Capacity Reaction Pathways

Studies have also discussed the antioxidant capacity assays based on the ABTS radical cation, particularly focusing on reaction pathways involving compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. This highlights the specificity and relevance of certain antioxidants and their contribution to total antioxidant capacity, providing insights into the application of these assays in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Future Directions

The study of imidazole derivatives is a vibrant field due to their presence in many biologically active compounds. Future research may focus on developing new synthesis methods and exploring their potential applications .

properties

IUPAC Name

ethyl 3-(1-methylimidazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDFNSHOMHTHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 4
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 5
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.